4-[({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid
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Overview
Description
4-[({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid is a complex organic compound that features a quinoline and pyridine moiety linked through a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Moiety: Starting with a pyridine derivative, the quinoline ring is synthesized through a series of cyclization reactions.
Coupling Reaction: The quinoline derivative is then coupled with a benzoic acid derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the amidation reaction where the carbonyl group of the benzoic acid derivative reacts with an amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated derivatives with substituted halogen atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4-[({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-[({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-4-yl)benzoic acid
- 2-(Pyridin-4-yl)quinoline-4-carboxylic acid
- 4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
Uniqueness
4-[({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid is unique due to its combined quinoline and pyridine moieties, which confer distinct chemical and biological properties. This structural combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C23H17N3O3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-[[(2-pyridin-4-ylquinoline-4-carbonyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C23H17N3O3/c27-22(25-14-15-5-7-17(8-6-15)23(28)29)19-13-21(16-9-11-24-12-10-16)26-20-4-2-1-3-18(19)20/h1-13H,14H2,(H,25,27)(H,28,29) |
InChI Key |
SMUMNYOWDIFKDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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